molecular formula C20H27ClN8OS B10801008 2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B10801008
M. Wt: 463.0 g/mol
InChI Key: YBAZMWNWFHDNTH-UHFFFAOYSA-N
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Description

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C20H27ClN8OS and its molecular weight is 463.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol; hydrochloride (CAS No. 1094069-99-4) is a complex organic molecule with significant potential in cancer therapy. It is primarily recognized for its role as an inhibitor of Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in various cancers.

  • Molecular Formula : C20H26N8OS
  • Molecular Weight : 426.54 g/mol
  • CAS Number : 1094069-99-4

This compound acts as a potent inhibitor of Aurora A and B kinases, with reported IC50 values of 4 nM for Aurora A and 13 nM for Aurora B. By inhibiting these kinases, the compound disrupts mitotic processes, leading to improper chromosome segregation and subsequent cell death in cancer cells. This mechanism underlines its potential as an anti-cancer agent.

Anti-Cancer Efficacy

Research indicates that 2-[ethyl...;hydrochloride exhibits significant anti-proliferative effects across various cancer cell lines. Notable findings include:

  • HCT116 Colorectal Cancer Cells : IC50 value of 6 nM.
  • A2780 Ovarian Cancer Cells : IC50 values often below 5 nM.
  • LNCap Prostate Cancer Cells : Demonstrated potent inhibition.
  • K562 Leukemia Cells : Also showed significant sensitivity to the compound.

The selectivity towards specific kinases minimizes off-target effects, enhancing its therapeutic profile.

Comparison with Other Compounds

The following table summarizes the biological activity of related compounds:

Compound NameMolecular FormulaIC50 (nM)Key Features
SCH-1473759C20H26N8OS4 (Aurora A), 13 (Aurora B)Directly binds to Aurora A/B; potent anti-cancer activity
AZD1152C21H24N4O3SNot specifiedAurora B inhibitor; used in leukemia treatment
VX680C21H22N4ONot specifiedSelective Aurora kinase inhibitor; studied in various cancers

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

  • Study on Colorectal Cancer : The compound demonstrated a significant reduction in tumor growth in HCT116 xenograft models, indicating its potential for clinical application.
  • Combination Therapy Studies : When combined with other chemotherapeutics, such as doxorubicin, enhanced anti-tumor effects were observed, suggesting synergistic potential .

Safety and Toxicology

Toxicological assessments have indicated that while the compound is effective against cancer cells, it is essential to evaluate its safety profile thoroughly. In vitro studies show that it exhibits lower toxicity to normal cells compared to cancerous ones, which is a promising aspect for further development .

Properties

IUPAC Name

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8OS.ClH/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18;/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZMWNWFHDNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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